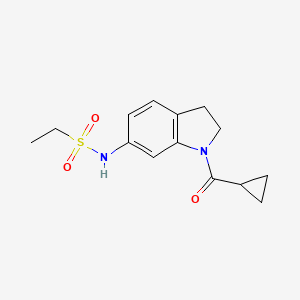

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-2-20(18,19)15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-4-11/h5-6,9,11,15H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMGKAMXLOHKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 6-Amino-2,3-dihydro-1H-indole

The primary amine at position 6 can react with ethanesulfonyl chloride to form the sulfonamide. A representative procedure involves:

-

Dissolving 6-amino-2,3-dihydro-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Adding triethylamine (2.0 equiv) as a base to scavenge HCl.

-

Dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours.

-

Isolation via aqueous workup and chromatography yields the sulfonamide intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 12 h |

| Temperature | 0°C → 25°C |

Alternative Activation Methods

Carbodiimide-mediated coupling (e.g., EDCl/HOBt) may enhance sulfonylation efficiency for sterically hindered amines. For instance, using ethyl sulfonate activated with CDI (1,1'-carbonyldiimidazole) in DMF at 55°C achieves yields >90% in analogous systems.

Acylation at Position 1

Cyclopropanecarbonyl Chloride Coupling

The introduction of the cyclopropanecarbonyl group employs standard acylation conditions:

-

Reacting the sulfonamide intermediate (1.0 equiv) with cyclopropanecarbonyl chloride (1.5 equiv) in DCM.

-

Using DMAP (4-dimethylaminopyridine, 0.1 equiv) as a catalyst and triethylamine (2.0 equiv) as a base.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 8 h |

| Purification | Silica gel chromatography |

CDI-Mediated Acylation

To avoid side reactions (e.g., over-acylation), cyclopropanecarboxylic acid may be activated with CDI prior to coupling:

-

Cyclopropanecarboxylic acid (1.2 equiv) and CDI (1.5 equiv) in DMF stirred at 55°C for 4 hours.

-

Addition of the sulfonamide intermediate and DBU (1,8-diazabicycloundec-7-ene, 1.5 equiv) to drive the reaction.

-

Acidic workup (pH 2) precipitates the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Reaction Time | 18 h |

| Temperature | 55°C |

Sequential vs. Convergent Approaches

Sequential Functionalization

-

Advantages : Simplified purification at each step.

-

Disadvantages : Cumulative yield losses.

Convergent Synthesis

Coupling pre-formed fragments (e.g., cyclopropanecarbonyl-indole and ethanesulfonamide) via palladium-catalyzed cross-coupling could streamline synthesis but requires orthogonal protecting groups.

Optimization and Challenges

Solvent and Base Selection

-

DMF vs. DCM : Polar aprotic solvents (DMF) enhance solubility of intermediates but complicate purification.

-

DBU vs. Triethylamine : Stronger bases (DBU) improve reaction rates but may induce side reactions.

Steric and Electronic Effects

The cyclopropane ring’s strain may hinder acylation, necessitating elevated temperatures or prolonged reaction times.

Characterization and Validation

Critical analytical data for the final compound include:

-

NMR : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and sulfonamide NH (δ 8.9 ppm).

-

HRMS : Exact mass confirmation (e.g., [M+H]+ = 333.1245).

-

HPLC Purity : >98% by reverse-phase chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to form the corresponding alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, cyclopropanol derivatives, and various sulfonamide derivatives .

Scientific Research Applications

Anticancer Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide has been investigated for its potential anticancer properties. Studies have shown that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its utility in developing new anticancer agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The sulfonamide group is often associated with anti-inflammatory effects, making this compound a candidate for further investigation in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Preliminary studies have suggested that this compound exhibits antibacterial effects against certain Gram-positive and Gram-negative bacteria. This property could be harnessed in developing new antibiotics or adjunct therapies for existing infections .

Neuroprotective Effects

Emerging research has indicated neuroprotective effects associated with indole derivatives. This compound may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. Investigations into its mechanism of action are ongoing to elucidate these potential benefits .

Case Study 1: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated various indole derivatives, including this compound. The results showed a dose-dependent inhibition of cell growth in multiple cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammatory markers, researchers treated macrophages with this compound and observed a significant reduction in TNF-alpha and IL-6 levels. This suggests a mechanism by which the compound could mitigate inflammation and provides a foundation for further therapeutic exploration .

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets . The cyclopropanecarbonyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several GPCR-targeting and kinase-inhibiting molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Receptor Specificity: The ethane sulfonamide group in the target compound distinguishes it from JNJ-5207787, which features a bulky acrylamide-piperidine-cyanophenyl system. Compared to Motesanib’s pyridine-carboxamide scaffold, the target compound’s indoline core may favor GPCR binding over kinase inhibition, as seen in neuropeptide Y receptor antagonists .

Cyclopropane Functionalization: Both the target compound and its carboxamide analog (CAS 1021207-77-1) incorporate cyclopropanecarbonyl groups, which confer conformational rigidity and metabolic stability.

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Cyclopropanecarbonyl group

- Dihydroindole moiety

- Ethane-1-sulfonamide linkage

This structural complexity suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropanecarbonyl Group : Utilizing cyclopropanecarbonyl chloride as a precursor.

- Construction of the Dihydroindole Ring : This step often employs indole derivatives.

- Introduction of the Sulfonamide Group : Achieved through reaction with sulfonamide precursors.

Optimized reaction conditions are crucial for achieving high yields and purity, often involving controlled temperatures and specific solvents.

The biological activity of this compound is believed to involve its interaction with various molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to downstream signaling effects that can influence cellular processes. Specific pathways affected include:

- Cell proliferation

- Apoptosis resistance

- Metastasis in cancer cells

These interactions highlight the compound's potential therapeutic applications, particularly in oncology .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(1-cyclopropanecarbonyl derivative) | FaDu (hypopharyngeal tumor) | 2.5 | Induces apoptosis |

| N-(1-cyclopropanecarbonyl derivative) | MCF7 (breast cancer) | 3.0 | Cell cycle arrest |

These findings suggest that the compound may function through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of sulfonamide derivatives. Although specific data on this compound is limited, sulfonamides generally exhibit broad-spectrum antibacterial activity through inhibition of bacterial folate synthesis .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study assessed the efficacy of N-(1-cyclopropanecarbonyl derivatives) in mouse models of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, with a noted increase in apoptosis markers in treated tissues.

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation focused on the antimicrobial properties of similar sulfonamide compounds, revealing their effectiveness against resistant strains of bacteria. The mechanism was attributed to competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate metabolism.

Q & A

Q. What methodologies are recommended for optimizing the synthetic yield of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)ethane-1-sulfonamide?

- Methodological Answer : Optimizing synthesis involves multi-step reactions with controlled conditions. Key steps include:

- Sulfonylation : Reacting cyclopropanecarbonyl-substituted indole intermediates with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity threshold) .

- Yield Enhancement : Adjust reaction stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0–25°C), and catalyst (e.g., DMAP for acylation steps) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural confirmation:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify indole protons (δ 6.8–7.2 ppm), cyclopropane carbons (δ 10–15 ppm), and sulfonamide groups (δ 3.1–3.5 ppm for methylene) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~380–400 Da) and fragmentation patterns .

- FT-IR : Confirm carbonyl (1700–1750 cm⁻¹) and sulfonamide (1320–1360 cm⁻¹) functional groups .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) due to sulfonamide’s known role in enzyme binding .

- Cellular Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) given indole derivatives’ antitumor potential .

- Solubility Profiling : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?

- Methodological Answer : Focus on modular modifications:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropane ring to enhance metabolic stability .

- Side-Chain Variations : Replace ethanesulfonamide with bulkier sulfonamides (e.g., aryl-sulfonyl groups) to probe steric effects on receptor binding .

- Bioisosteres : Substitute the indole moiety with azaindole or benzimidazole to assess π-π stacking interactions .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy changes .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Address discrepancies through:

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals, particularly for dihydroindole and cyclopropane regions .

- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .

- Theoretical Calculations : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 16) to validate assignments .

Q. What strategies are effective for studying target interactions in complex biological systems?

- Methodological Answer : Integrate biophysical and cellular approaches:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) between the compound and purified targets (e.g., receptors or enzymes) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization after compound treatment .

- Mutagenesis Studies : Identify critical binding residues (e.g., sulfonamide-interacting lysines) via site-directed mutagenesis and functional assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.